molecular formula C17H19NO B11864716 3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline CAS No. 82589-57-9

3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline

Cat. No.: B11864716
CAS No.: 82589-57-9
M. Wt: 253.34 g/mol
InChI Key: VBQFEZHKFJNYJB-UHFFFAOYSA-N
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Description

3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline: is a complex organic compound with the molecular formula C17H19NO . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    7,9,10,11,11a,12-Hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline: Lacks the methoxy group at position 3.

    3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]quinoline: Similar structure but lacks the pyrrolo ring.

Uniqueness: The presence of the methoxy group at position 3 and the specific arrangement of the hexahydrobenzo and pyrrolo rings make 3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline unique. These structural features contribute to its distinct chemical and biological properties .

Properties

CAS No.

82589-57-9

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methoxy-7,9,10,11,11a,12-hexahydronaphtho[2,1-f]indolizine

InChI

InChI=1S/C17H19NO/c1-19-15-6-7-16-12(9-15)4-5-13-11-18-8-2-3-14(18)10-17(13)16/h4-7,9,14H,2-3,8,10-11H2,1H3

InChI Key

VBQFEZHKFJNYJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3)C=C2

Origin of Product

United States

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